molecular formula C11H11ClIN3O B13972827 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol CAS No. 867165-45-5

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol

Cat. No.: B13972827
CAS No.: 867165-45-5
M. Wt: 363.58 g/mol
InChI Key: LPUAXEFKOGTWHZ-UHFFFAOYSA-N
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Description

(3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is a complex organic compound with the molecular formula C11H11ClIN3O This compound is notable for its unique structure, which includes a cyclobutyl ring attached to a methanol group and a substituted imidazo[1,5-a]pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the imidazo[1,5-a]pyrazine core, followed by the introduction of the cyclobutyl group and the methanol moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms or to modify the imidazo[1,5-a]pyrazine ring.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)aldehyde or (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)carboxylic acid.

Scientific Research Applications

(3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(8-Chloro-1-bromoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol
  • (3-(8-Chloro-1-fluoroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol
  • (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclopropyl)methanol

Uniqueness

The uniqueness of (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol lies in its specific combination of a cyclobutyl ring and a methanol group attached to the imidazo[1,5-a]pyrazine core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

867165-45-5

Molecular Formula

C11H11ClIN3O

Molecular Weight

363.58 g/mol

IUPAC Name

[3-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl]methanol

InChI

InChI=1S/C11H11ClIN3O/c12-9-8-10(13)15-11(16(8)2-1-14-9)7-3-6(4-7)5-17/h1-2,6-7,17H,3-5H2

InChI Key

LPUAXEFKOGTWHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=NC(=C3N2C=CN=C3Cl)I)CO

Origin of Product

United States

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